

# lamotrigine handling stability storage conditions

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## Compound Focus: Lamotrigine

CAS No.: 84057-84-1

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## Physical & Chemical Stability Data

The stability of **lamotrigine** has been studied under specific repackaging and stress conditions. The table below summarizes key quantitative findings.

| Condition | Study Duration | Key Stability Parameters | Results & Recommendations | Reference |
|-----------|----------------|--------------------------|---------------------------|-----------|
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| **Blister Punch Card Storage** [1] | 60 days | **Lamotrigine** content, hardness, weight, dissolution, appearance | **Content:** Remained within USP range (90-110%) for 60 days. [1] **Physical Changes:** Increased weight and reduced hardness after 14 days; no impact on dissolution or compliance. [1] **Recommendation:** Use within 14 days of repackaging is cautiously recommended. [1] | *Curr Med Res Opin.* 2017 | | **Advanced Oxidation & Photolysis** [2] | N/A | Reaction rate constants (with  $\bullet\text{OH}$ ,  $\text{O}_3$ , UV) and degradation pathways |  **$\bullet\text{OH}$  Radicals:** Reacts at a moderate rate ( $k = 2.1 \times 10^9$ ,  $\text{M}^{-1}\text{s}^{-1}$ ), leading to hydroxylated products. [2] **Ozone & UV:** Highly resistant to direct ozonation and UV photolysis at 254 nm. [2] **Primary Pathway:** Oxidative degradation via  $\bullet\text{OH}$  radical attack. [2] | *Chemosphere.* 2014 |

## Experimental Protocols for Stability Assessment

Here are the detailed methodologies from the cited studies that you can adapt or reference for your own experimental designs.

## Protocol 1: Stability in Repackaged Blister Cards [1]

This protocol evaluates the chemical and physical stability of **lamotrigine** dispersible/chewable tablets repackaged for patient adherence.

- **1. Sample Preparation: Lamotrigine** 100 mg dispersible/chewable tablets were randomly repackaged into a 1-week, cold-sealed USP Class A blister punch card. [1]
- **2. Storage Conditions:** Samples were stored for 60 days in controlled conditions representing Climatic Zones I/II (**25°C ± 2°C; 60% ± 5% relative humidity**). [1]
- **3. Testing Schedule & Methods:** Analysis was performed on both repackaged and original (reference) tablets at scheduled time points. [1]
  - **Chemical Analysis: Lamotrigine** content was quantified using a **validated High-Performance Liquid Chromatography (HPLC) method adapted from the US Pharmacopeia**. [1]
  - **Physical Analysis:** Tablets underwent tests for weight, hardness, and dissolution profile. Visual inspection was also performed. [1]
  - **Data Analysis:** Content was assessed against USP acceptance criteria (90-110%). Statistical comparison to reference samples was performed (e.g., p-value calculation). [1]

## Protocol 2: Forced Degradation by Advanced Oxidation [2]

This study investigates the degradation pathways of **lamotrigine** under water treatment conditions, useful for understanding its stability under oxidative stress.

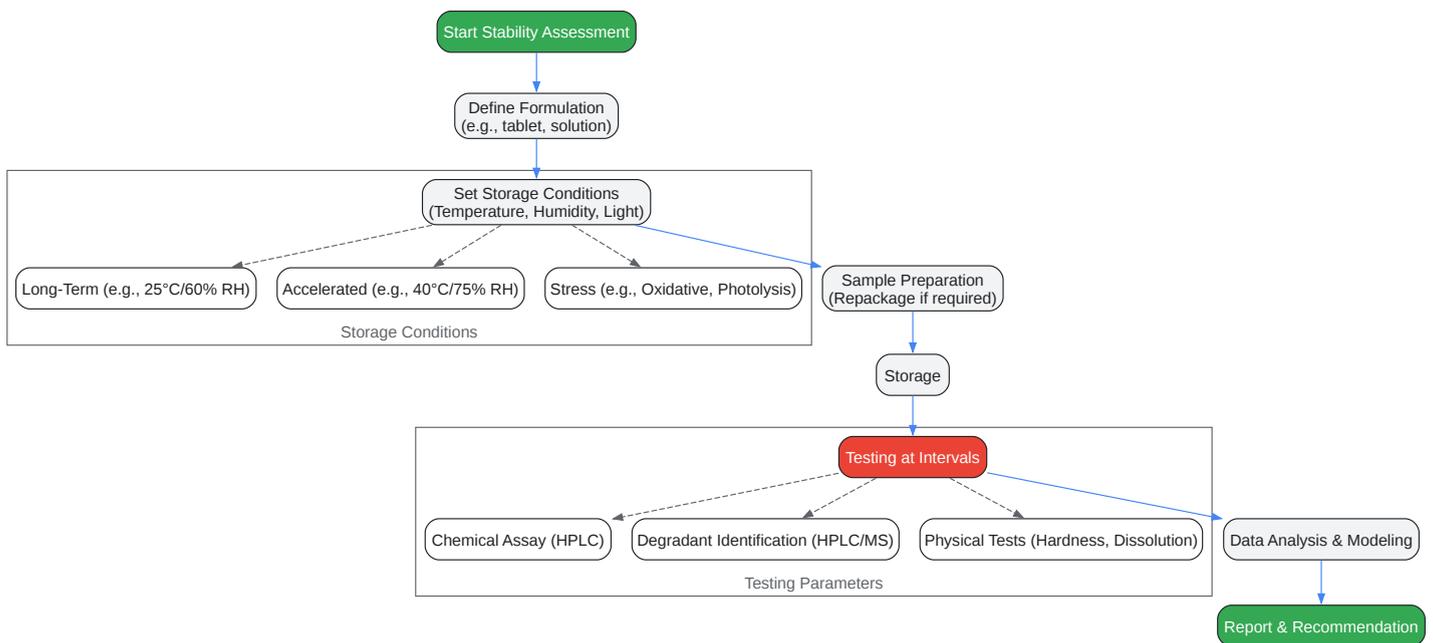
- **1. Reaction Systems:**
  - **Hydroxyl Radical (•OH) Reaction:** Using a low-pressure UV lamp and hydrogen peroxide (UV/H<sub>2</sub>O<sub>2</sub>) system. •OH concentration was monitored using **para-chlorobenzoic acid (pCBA)** as a probe compound. [2]
  - **Ozonation:** Ozone was bubbled through a **lamotrigine** solution. A novel quenching method was used to avoid interference with subsequent HPLC/MS analysis. [2]
  - **Direct UV Photolysis:** **Lamotrigine** solutions were exposed to UV light at **254 nm** from low-pressure mercury lamps. [2]
- **2. Analytical Method:** Samples from all systems were analyzed using **High-Performance Liquid Chromatography paired with Mass Spectrometry (HPLC/MS)** to identify **lamotrigine** and its

transformation products. [2]

- **3. Kinetics & Pathway Identification:** Pseudo-first-order rate constants were determined for each process. The structures of major degradation products were identified using MS data to propose degradation pathways. [2]

## Workflow for Stability Testing

The following diagram outlines a general experimental workflow for assessing drug stability, integrating elements from the protocols above.



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## Frequently Asked Questions

**Q1: What is the recommended storage time for lamotrigine tablets repackaged into blister punch cards?** [1] While chemical stability may be maintained for longer (e.g., 60 days in one study), a **cautious recommendation is to use repackaged dispersible/chewable tablets within 14 days**. This is due to observed physical changes like reduced hardness after this point, even though they did not affect compendial compliance in the study.

**Q2: How stable is lamotrigine when exposed to light or oxidative conditions?** [2] **Lamotrigine is highly resistant to direct degradation by UV light at 254 nm and ozone**. However, it is susceptible to degradation by **hydroxyl radicals ( $\bullet\text{OH}$ )**, which cause oxidative damage. This information is critical for predicting stability in environmental systems or when considering certain sterilization or processing techniques.

**Q3: Are there any special handling precautions for researchers working with lamotrigine powder?** The searched literature does not specify handling precautions for the research setting. For safety, you should always:

- Consult the **Safety Data Sheet (SDS)** for the specific **lamotrigine** material you have purchased.
- Use appropriate **personal protective equipment (PPE)**, such as gloves and a lab coat.
- Work in a **well-ventilated area** or a **fume hood** to avoid inhalation of fine powders.

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## References

1. Assessing the stability of lamotrigine dispersible/chewable ... [pubmed.ncbi.nlm.nih.gov]
2. Degradation pathways of lamotrigine under advanced ... [sciencedirect.com]

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